molecular formula C20H24N2O5 B6002456 3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B6002456
M. Wt: 372.4 g/mol
InChI Key: PYGNXAANFMXGPR-UHFFFAOYSA-N
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Description

3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic system with a hydrazinyl carbonyl group and a butoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptene core This can be achieved through Diels-Alder reactions, which are known for forming bicyclic structures efficiently

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles like halogens or nitro groups for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in various substituted aromatic compounds.

Scientific Research Applications

3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[22

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a tool in biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity or function. The hydrazinyl carbonyl group could form covalent bonds with nucleophilic sites on proteins, while the bicyclic structure might provide specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid include other bicyclic compounds with hydrazinyl carbonyl groups or butoxyphenyl moieties. Examples might include:

  • 3-({2-[(4-Methoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-({2-[(4-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The butoxyphenyl group provides hydrophobic character, while the hydrazinyl carbonyl group offers reactivity towards nucleophiles. The bicyclic structure adds rigidity and specificity, making it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

3-[[(4-butoxybenzoyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-2-3-10-27-15-8-6-12(7-9-15)18(23)21-22-19(24)16-13-4-5-14(11-13)17(16)20(25)26/h4-9,13-14,16-17H,2-3,10-11H2,1H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGNXAANFMXGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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